Ombuoside

Antioxidant Free Radical Scavenging Oxidative Stress

Choose Ombuoside over quercetin or rutin when your research demands metabolic stability, moderate antioxidant capacity, and distinctive neuroprotective action. Its 7,4′-di-O-methylation and rutinoside glycosylation enable sustained bioavailability, uniquely modulating ERK/JNK/caspase-3 pathways and dopamine biosynthesis in PC12 cells at 1–10 µM—effects not replicated by aglycone or non-methylated analogs. Ideal as a benchmark in antimicrobial SAR studies (active against Gram+/Gram− bacteria and Candida albicans) and as a quantitative DPPH/TEAC standard (IC50 14.58 µM).

Molecular Formula C29H34O16
Molecular Weight 638.6 g/mol
Cat. No. B1249156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbuoside
Synonymsombuoside
Molecular FormulaC29H34O16
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
InChIInChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1
InChIKeyVVSFMIXQNYRGMG-BDAFLREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ombuoside: A 7,4′-Di-O-Methylquercetin Rutinoside Flavonoid for Research Procurement


Ombuoside is a naturally occurring flavonol glycoside, specifically ombuin (7,4′-di-O-methylquercetin) conjugated with a rutinoside moiety at the C3 position [1]. It is classified as a glycosyloxyflavone and is isolated from various plant sources including Gynostemma pentaphyllum and Stevia triflora [2]. Structurally characterized by its O-methylation pattern on the flavonoid core and a disaccharide (rhamnose-glucose) attachment, Ombuoside possesses a molecular weight of 638.6 g/mol and is recognized for its radical scavenging capacity, antimicrobial properties, and specific neuroprotective effects in dopaminergic cell models [3].

Why Ombuoside Cannot Be Substituted by Generic Rutin or Quercetin in Specific Assays


Substituting Ombuoside with structurally similar flavonoids like rutin or quercetin introduces significant experimental variability due to critical differences in O-methylation, which profoundly impacts antioxidant potency and metabolic stability [1]. While quercetin aglycone exhibits superior radical scavenging in cell-free assays, its high susceptibility to oxidative degradation and poor solubility limit its utility in long-term cellular models [2]. Conversely, Ombuoside's 7,4′-di-O-methylation and rutinoside glycosylation confer a unique balance of moderate antioxidant capacity and enhanced bioavailability, enabling distinct neuroprotective outcomes—such as the modulation of dopamine biosynthesis and protection against L-DOPA neurotoxicity—that are not observed or are less pronounced with its non-methylated or aglycone counterparts [3].

Ombuoside Quantitative Differentiation Evidence vs. Analogs


DPPH Radical Scavenging Activity: Ombuoside vs. α-Tocopherol

Ombuoside exhibits moderate, yet quantifiable, free radical scavenging activity in the DPPH assay, providing a baseline for its antioxidant capacity relative to the reference standard α-tocopherol [1].

Antioxidant Free Radical Scavenging Oxidative Stress

Neuroprotection Against L-DOPA Cytotoxicity in PC12 Cells

Ombuoside demonstrates a distinct neuroprotective effect by significantly inhibiting the cytotoxic effects of L-DOPA, a phenomenon not universally observed among structurally related flavonoid glycosides [1].

Neuroprotection Parkinson's Disease Model Dopaminergic Cell Death

Stimulation of Dopamine Biosynthesis in PC12 Cells

Ombuoside uniquely enhances dopamine biosynthesis, a property not typically associated with common flavonoid glycosides like rutin, offering a specific advantage in neurochemical studies [1].

Dopamine Regulation Tyrosine Hydroxylase Neuronal Signaling

Antimicrobial Activity Spectrum: Ombuoside vs. Synthetic Derivatives

Ombuoside displays a broader antimicrobial spectrum compared to its acetylated derivative and related flavonols, highlighting the essential role of free hydroxyl groups [1].

Antimicrobial Antibacterial Structure-Activity Relationship

Cellular Safety Profile: Ombuoside Cytotoxicity Threshold

Ombuoside exhibits a favorable safety window in neuronal cell models, with no significant cytotoxicity observed at concentrations up to 50 µM, supporting its use in cellular neuroprotection studies [1].

Cytotoxicity Cell Viability Safety Pharmacology

Optimal Ombuoside Research and Procurement Application Scenarios


Investigating L-DOPA-Induced Neurotoxicity in Parkinson's Disease Models

Researchers studying Parkinson's disease can utilize Ombuoside to explore protective mechanisms against L-DOPA-induced neurotoxicity in dopaminergic cell models such as PC12 cells. Based on its demonstrated ability to significantly inhibit L-DOPA (100 and 200 µM)-mediated decreases in cell viability at 1-10 µM concentrations, Ombuoside serves as a specific chemical probe to dissect ERK/JNK/caspase-3 signaling pathways without confounding cytotoxicity [1].

Modulation of Dopamine Biosynthesis and Tyrosine Hydroxylase Activity

Ombuoside is ideally suited for in vitro studies examining the regulation of dopamine biosynthesis. Its confirmed activity in increasing intracellular dopamine levels and phosphorylating TH (Ser40) and CREB (Ser133) at 1-10 µM in PC12 cells provides a robust experimental tool for investigating the molecular mechanisms underlying catecholamine regulation and for screening potential pro-dopaminergic compounds [1].

Broad-Spectrum Antimicrobial Screening of Flavonoid Glycosides

In natural product antimicrobial screening programs, Ombuoside serves as a benchmark flavonoid glycoside for comparing the activity spectrum of structurally related derivatives. Its activity against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, contrasts sharply with the narrower spectrum of its acetylated derivative, making it a valuable control for structure-activity relationship (SAR) studies investigating the role of free hydroxyl groups in flavonoid antimicrobial activity [1].

Antioxidant Capacity Benchmarking in Plant Extract Characterization

Analytical chemists and pharmacognosists can employ Ombuoside as a quantitative standard in DPPH and TEAC assays to benchmark the antioxidant potential of plant extracts. With a defined DPPH IC50 of 14.58 µM, Ombuoside provides a reproducible reference point for comparing the radical scavenging efficacy of novel isolates, particularly those derived from Gynostemma pentaphyllum or related species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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